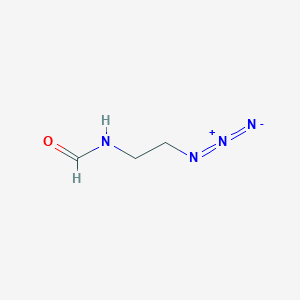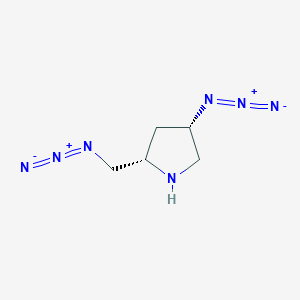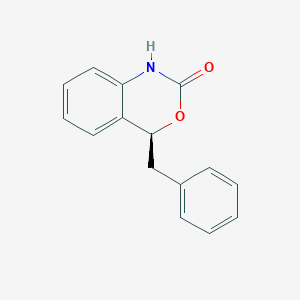
2,2'-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a disulfide bridge linking two imidazole rings, each substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. The presence of the disulfide bridge and the phenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The phenyl groups can be introduced through various substitution reactions, and the hydroxyl groups are typically added via hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as a halogen or nitro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) involves its ability to interact with various molecular targets. The disulfide bridge can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The phenyl and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
- 2,2’-Disulfanediylbis(1-methyl-1H-imidazole)
Uniqueness
2,2’-Disulfanediylbis(4-phenyl-1H-imidazol-1-ol) is unique due to the presence of the phenyl groups and the hydroxyl groups, which impart distinct chemical properties compared to other disulfide-bridged imidazole derivatives. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
926306-14-1 |
|---|---|
Formule moléculaire |
C18H14N4O2S2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-hydroxy-2-[(1-hydroxy-4-phenylimidazol-2-yl)disulfanyl]-4-phenylimidazole |
InChI |
InChI=1S/C18H14N4O2S2/c23-21-11-15(13-7-3-1-4-8-13)19-17(21)25-26-18-20-16(12-22(18)24)14-9-5-2-6-10-14/h1-12,23-24H |
Clé InChI |
YCQBVFLJOQQJKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C(=N2)SSC3=NC(=CN3O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

